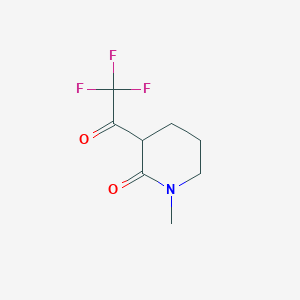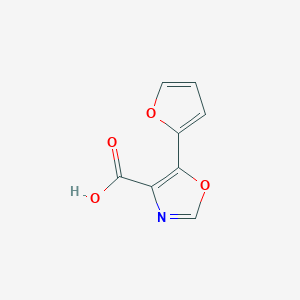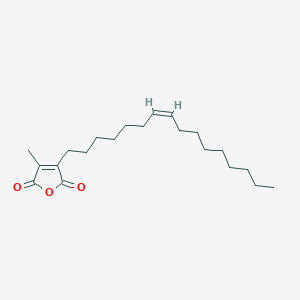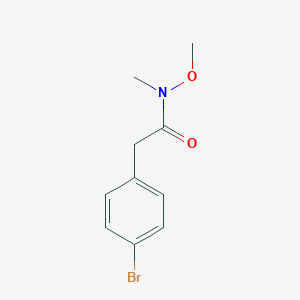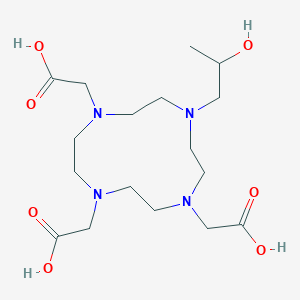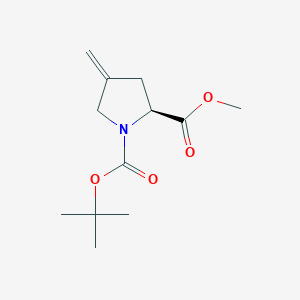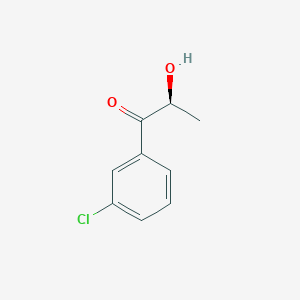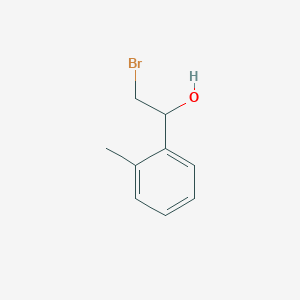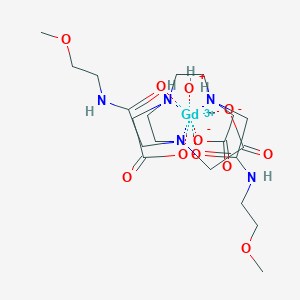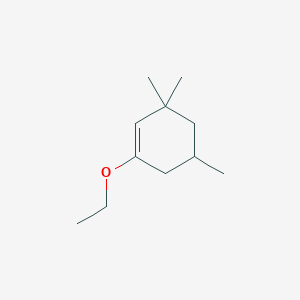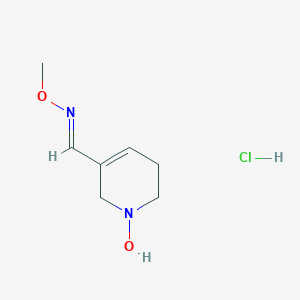
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-hydroxy-, O-methyloxime, monohydrochloride, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-hydroxy-, O-methyloxime, monohydrochloride, (E)-, also known as pyridoxal isonicotinoyl hydrazone (PIH), is a chelator that has been extensively studied for its potential therapeutic applications. PIH is a synthetic compound that has been developed as an iron chelator, which means it has the ability to bind to iron ions in the body and remove them. It has been studied for its potential use in treating a variety of diseases, including cancer, neurodegenerative disorders, and iron overload diseases.
作用機序
PIH works by binding to iron ions in the body, which helps to remove excess iron from the body. This is important because excess iron can lead to oxidative damage and inflammation, which can contribute to the development of various diseases. In addition, PIH has been shown to have anti-tumor properties, which may be due to its ability to inhibit the growth of cancer cells.
生化学的および生理学的効果
PIH has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, and to induce apoptosis (programmed cell death) in cancer cells. In addition, PIH has been shown to have anti-inflammatory properties, and to reduce oxidative stress in the body. PIH has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using PIH in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. In addition, PIH has been extensively studied, which means that there is a large body of research available on its properties and potential therapeutic applications. One limitation of using PIH in lab experiments is that it can be toxic at high concentrations, which means that careful dosing is required.
将来の方向性
There are many potential future directions for research on PIH. One area of research could be to investigate its potential use in combination with other therapies for cancer treatment. Another area of research could be to investigate its potential use in treating other diseases, such as iron overload diseases and neurodegenerative disorders. Additionally, further research could be done to investigate the mechanisms of action of PIH, and to identify potential new therapeutic targets.
合成法
PIH can be synthesized through a multi-step process. The first step involves the reaction of pyridine-2-carboxaldehyde with isonicotinic acid hydrazide to form 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-hydroxy-, O-methyloxime, monohydrochloride, (E)- isonicotinoyl hydrazone. The product is then purified and converted to the monohydrochloride salt form.
科学的研究の応用
PIH has been studied extensively for its potential therapeutic applications. It has been shown to have anti-tumor properties, and has been studied as a potential treatment for various types of cancer, including breast cancer, leukemia, and lung cancer. PIH has also been studied for its potential use in treating neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. In addition, PIH has been studied for its ability to chelate iron in the body, and has been investigated as a potential treatment for iron overload diseases, such as hemochromatosis.
特性
CAS番号 |
145427-94-7 |
|---|---|
製品名 |
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-hydroxy-, O-methyloxime, monohydrochloride, (E)- |
分子式 |
C7H13ClN2O2 |
分子量 |
192.64 g/mol |
IUPAC名 |
(E)-1-(1-hydroxy-3,6-dihydro-2H-pyridin-5-yl)-N-methoxymethanimine;hydrochloride |
InChI |
InChI=1S/C7H12N2O2.ClH/c1-11-8-5-7-3-2-4-9(10)6-7;/h3,5,10H,2,4,6H2,1H3;1H/b8-5+; |
InChIキー |
RSVMVWPICZVBAS-HAAWTFQLSA-N |
異性体SMILES |
CO/N=C/C1=CCCN(C1)O.Cl |
SMILES |
CON=CC1=CCCN(C1)O.Cl |
正規SMILES |
CON=CC1=CCCN(C1)O.Cl |
同義語 |
1-(1-hydroxy-5,6-dihydro-2H-pyridin-3-yl)-N-methoxy-methanimine hydroc hloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







